molecular formula C24H26O3 B14259018 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate CAS No. 345903-05-1

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate

Katalognummer: B14259018
CAS-Nummer: 345903-05-1
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: KQOHNGAEQRPWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is a chemical compound that features an anthracene moiety linked to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate typically involves the following steps:

    Formation of the Anthracene Derivative: The anthracene moiety is first functionalized to introduce a reactive group, such as a hydroxyl group, at the 9-position.

    Linking the Hexyl Chain: The functionalized anthracene is then reacted with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the anthracen-9-yloxyhexane intermediate.

    Esterification: The final step involves the esterification of the anthracen-9-yloxyhexane with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can target the double bonds in the 2-methylprop-2-enoate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced forms of the ester group, potentially leading to alcohols.

    Substitution: Substituted esters with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate largely depends on its application:

    In Organic Electronics: The compound acts as an emitter or charge transport material, where its electronic structure facilitates the movement of electrons or holes.

    In Biological Applications: The anthracene moiety’s fluorescence is utilized for imaging, where it interacts with biological molecules and emits light upon excitation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthracen-9-yl methacrylate: Similar structure but lacks the hexyl chain.

    2-(Anthracen-9-yl)benzothiazole: Contains an anthracene moiety but with a benzothiazole group instead of the hexyl ester.

Uniqueness

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is unique due to its combination of the anthracene moiety with a flexible hexyl chain and a reactive ester group. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and electronics.

Eigenschaften

CAS-Nummer

345903-05-1

Molekularformel

C24H26O3

Molekulargewicht

362.5 g/mol

IUPAC-Name

6-anthracen-9-yloxyhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H26O3/c1-18(2)24(25)27-16-10-4-3-9-15-26-23-21-13-7-5-11-19(21)17-20-12-6-8-14-22(20)23/h5-8,11-14,17H,1,3-4,9-10,15-16H2,2H3

InChI-Schlüssel

KQOHNGAEQRPWMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.